molecular formula C7H16O9S3 B025266 1,2,4-Tris(methanesulfonyloxy)butane CAS No. 108963-16-2

1,2,4-Tris(methanesulfonyloxy)butane

Cat. No.: B025266
CAS No.: 108963-16-2
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Tris(methanesulfonyloxy)butane can be synthesized through the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:

C4H10O3+3CH3SO2ClC7H16O9S3+3HCl\text{C4H10O3} + 3 \text{CH3SO2Cl} \rightarrow \text{C7H16O9S3} + 3 \text{HCl} C4H10O3+3CH3SO2Cl→C7H16O9S3+3HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(methanesulfonyloxy)butane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.

    Hydrolysis: It can be hydrolyzed in the presence of water to yield 1,2,4-butanetriol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted butane derivatives can be formed.

    Reduction Product: 1,2,4-Butanetriol.

    Hydrolysis Products: 1,2,4-Butanetriol and methanesulfonic acid.

Scientific Research Applications

1,2,4-Tris(methanesulfonyloxy)butane is utilized in several scientific research fields:

    Biology: The compound is used in biochemical studies to investigate the effects of methanesulfonate esters on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(methanesulfonyloxy)butane involves the cleavage of the alkyl-oxygen bonds in the methanesulfonate groups . This cleavage results in the formation of reactive intermediates that can interact with nucleophiles in the intracellular environment. The compound’s structure allows it to selectively target specific nucleophilic sites, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tris(methanesulfonyloxy)propane
  • 1,3,5-Tris(methanesulfonyloxy)benzene
  • 1,2,4-Tris(chlorosulfonyloxy)butane

Uniqueness

1,2,4-Tris(methanesulfonyloxy)butane is unique due to its specific arrangement of methanesulfonate groups on the butane backbone. This arrangement provides distinct reactivity and selectivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

3,4-bis(methylsulfonyloxy)butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUOKPKBPEIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542478
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108963-16-2
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2,4-Tris(methanesulfonyloxy)butane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 18.1 ml of methanesulphonic acid in 45 ml of ethyl acetate was added dropwise within 2 hours under argon to a solution, cooled to 0-5° C., of 7.96 g of S-1,2,4-butanetriol and 33.5 ml of triethylamine in 90 ml of ethyl acetate. The white suspension was stirred at 0-5° C. for a further 2 hours and thereafter the suspension was filtered and the yellow filtrate was washed in succession with 75 ml of 1N hydrochloric acid, 75 ml of saturated NaHCO3 solution and 75ml of saturated NaCl solution. The organic phase was dried over Na2SO4, filtered and the filtrate was concentrated. 21.79 g of yellow oil were obtained.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
S-1,2,4-butanetriol
Quantity
7.96 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

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